molecular formula C7H5ClO3S B1167202 Goniothalamicin CAS No. 113817-64-4

Goniothalamicin

Cat. No.: B1167202
CAS No.: 113817-64-4
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Description

Goniothalamicin, a styryl-lactone derivative, is a bioactive compound isolated from plants of the genus Goniothalamus (Annonaceae family). Its core structure comprises a α,β-unsaturated δ-lactone fused to a styryl moiety, contributing to its cytotoxic and antiproliferative properties . The molecular formula is C₁₃H₁₂O₂ (molecular weight: 200.23 g/mol), confirmed via NMR, IR, and mass spectrometry . Key spectral features include:

  • UV λmax: 207, 255, 284 nm (aromatic and conjugated lactone absorption) .
  • IR υmax: 1722 cm⁻¹ (C=O stretching of lactone), 1249 cm⁻¹ (C-O-C stretching) .
  • Mass spectrum: Base peak at m/z 68 (cyclopentenyl ion) and prominent molecular ion at m/z 200.1 .

This compound exhibits significant cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction and mitochondrial dysfunction .

Properties

CAS No.

113817-64-4

Molecular Formula

C7H5ClO3S

IUPAC Name

2-methyl-4-[2,8,11-trihydroxy-11-[5-(1-hydroxypentadecyl)oxolan-2-yl]undecyl]-2H-furan-5-one

InChI

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-31(38)33-23-24-34(42-33)32(39)22-21-29(36)18-15-14-16-19-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3

SMILES

CCCCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O

Synonyms

goniothalamicin

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Goniothalamicin can be isolated from the ethanolic extracts of the stem bark of Goniothalamus giganteus . The isolation process involves activity-directed fractionation using brine shrimp lethality as a bioassay . The compound is then purified through chromatography techniques.

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than synthetic production.

Chemical Reactions Analysis

Types of Reactions

Goniothalamicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to study its chemical properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares Goniothalamicin with structurally and functionally related compounds isolated from Goniothalamus species:

Compound Molecular Formula Molecular Weight Key Functional Groups Bioactivity Source
This compound C₁₃H₁₂O₂ 200.23 α,β-unsaturated δ-lactone, styryl moiety Cytotoxic (IC₅₀: 2–10 μM in MCF-7, HeLa) G. tapisoides
Goniomicin A C₁₃H₁₄O₃ 218.25 Lactone, hydroxyl group Moderate antiproliferative activity (IC₅₀: 15–30 μM) G. tapisoides
Goniomicin B C₁₃H₁₄O₃ 218.25 Lactone, methoxy group Weak cytotoxicity (IC₅₀: >50 μM) G. tapisoides
9-Deoxygoniopypyrone C₁₃H₁₄O₃ 218.25 Pyrone ring, reduced double bond Selective activity against colon cancer cells G. tapisoides
Tapisoidin C₂₀H₂₂O₅ 342.39 Diterpene lactone Anti-inflammatory, low cytotoxicity G. tapisoides
Goniothalamin C₁₃H₁₂O₂ 200.23 Styryl-lactone (similar to this compound) Potent apoptosis inducer (IC₅₀: 1–5 μM) G. andersonii

Structural and Functional Insights:

Lactone Variants :

  • This compound and Goniothalamin share identical molecular formulas but differ in stereochemistry, impacting binding affinity to cellular targets .
  • Goniomicins (A–D) feature additional oxygenated groups (e.g., hydroxyl, methoxy), reducing cytotoxicity compared to this compound due to decreased membrane permeability .

Bioactivity Trends :

  • α,β-unsaturated lactones (e.g., this compound, Goniothalamin) show stronger cytotoxicity than saturated analogs (e.g., 9-Deoxygoniopypyrone) due to Michael acceptor reactivity .
  • Tapisoidin’s larger diterpene structure limits cellular uptake, explaining its mild bioactivity .

Mechanistic Differences :

  • This compound induces apoptosis via ROS generation, while Goniothalamin directly inhibits tubulin polymerization .
  • Goniomicin A activates caspase-3 but lacks the potency of styryl-lactones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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